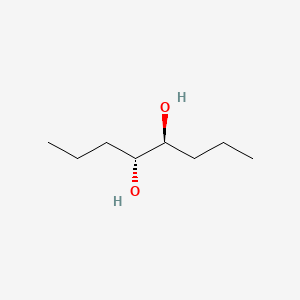
(4R,5S)-Octane-4,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4R,5S)-Octane-4,5-diol” is a chemical compound with the molecular formula C10H22 . It is also known as "(4R,5S)-4,5-Dimethyloctane" .
Molecular Structure Analysis
The molecular structure of “this compound” includes 10 carbon atoms and 22 hydrogen atoms . The average mass is 142.282 Da and the monoisotopic mass is 142.172150 Da .Physical And Chemical Properties Analysis
“this compound” has a density of 0.7±0.1 g/cm3, a boiling point of 162.7±7.0 °C at 760 mmHg, and a vapour pressure of 2.8±0.1 mmHg at 25°C . It also has an enthalpy of vaporization of 38.3±0.8 kJ/mol .Applications De Recherche Scientifique
Renewable Resource Utilization
(4R,5S)-Octane-4,5-diol plays a significant role in the production of C4 and C5 alcohols from biomass-derived materials. These alcohols are crucial as commodity chemicals, serving as monomers in the manufacturing of polyesters, polyurethanes, and polyethers. Notably, they find applications in the fuel industry for the preparation of additives to enhance gasoline octane numbers. Research emphasizes the importance of developing efficient catalysts for these transformations, highlighting a shift towards finding alternatives to noble metals for catalyst composition (Daolai Sun et al., 2016).
Advanced Material Synthesis
In the realm of advanced materials, this compound derivatives have been explored for their application in electronic devices. For example, the synthesis of high-performance thin-film transistors using a novel diketopyrrolopyrrole-based π-conjugated copolymer demonstrates significant advancements in material science, with the materials exhibiting exceptional hole mobility and solubility in organic solvents (Jae Seung Ha et al., 2011).
Catalysis and Chemical Synthesis
The development of new catalysts and catalytic processes is another vital application area. A study on the preparation of a new DABCO-based ionic liquid for promoting the synthesis of biologically active compounds showcases the utility of this compound in facilitating chemical reactions under more environmentally friendly conditions (F. Shirini et al., 2017).
Microbial Production
The microbial production of diols, including compounds related to this compound, as platform chemicals from renewable materials is an area of growing interest. These diols are considered green chemicals due to their production through direct microbial bioconversion processes, which are pivotal for sustainable chemical synthesis (A. Zeng & W. Sabra, 2011).
Propriétés
IUPAC Name |
(4S,5R)-octane-4,5-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-3-5-7(9)8(10)6-4-2/h7-10H,3-6H2,1-2H3/t7-,8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEZZCLQJVMZGY-OCAPTIKFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(CCC)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]([C@H](CCC)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22520-41-8 |
Source


|
| Record name | (4R,5S)-octane-4,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
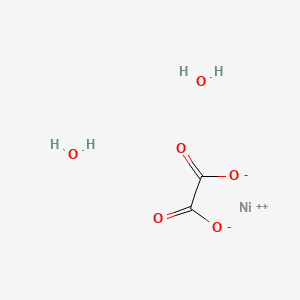
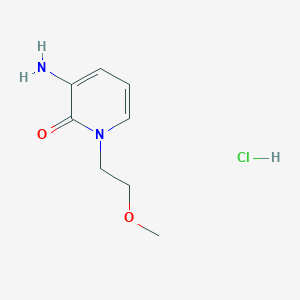

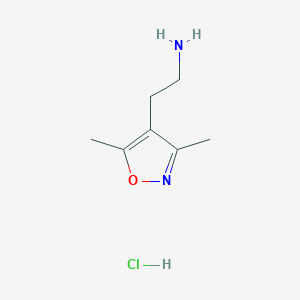
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2,4-difluorophenyl)acetamide](/img/structure/B2838911.png)
![2-[2-(Phenylcarbonyl)benzimidazolyl]ethanenitrile](/img/structure/B2838913.png)
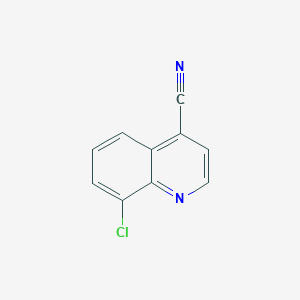
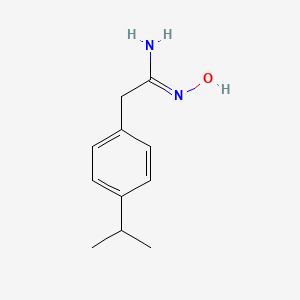
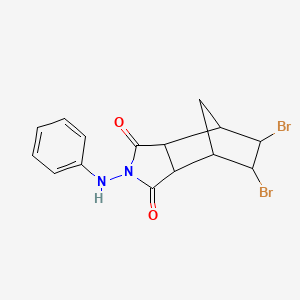

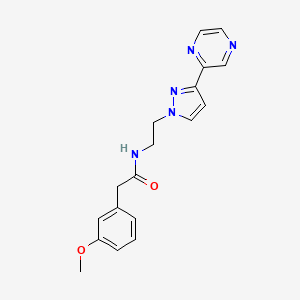
![Tert-butyl 3-fluoro-3-[[3-(prop-2-enoylamino)propanoylamino]methyl]azetidine-1-carboxylate](/img/structure/B2838920.png)
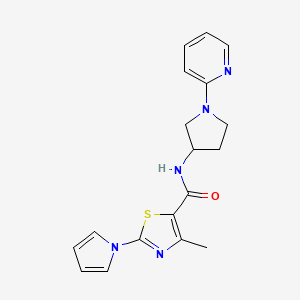
![[5-(Ethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2838925.png)
